N,N'-(4-Methyl-1,2-phenylene)bis[4-methylbenzenesulfonamide]
Description
N,N'-(4-Methyl-1,2-phenylene)bis[4-methylbenzenesulfonamide] is a bis-sulfonamide compound featuring a central 4-methyl-1,2-phenylene core symmetrically substituted with two 4-methylbenzenesulfonamide groups. This structure confers unique physicochemical properties, including moderate lipophilicity due to the methyl substituents and hydrogen-bonding capacity via sulfonamide groups. Its synthesis typically involves nucleophilic substitution reactions between substituted phenylenediamines and sulfonyl chlorides, a method common to sulfonamide derivatives .
Properties
IUPAC Name |
4-methyl-N-[4-methyl-2-[(4-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-15-4-9-18(10-5-15)28(24,25)22-20-13-8-17(3)14-21(20)23-29(26,27)19-11-6-16(2)7-12-19/h4-14,22-23H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNVZLJZTMBSGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C)NS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4-Methyl-1,2-phenylene)bis[4-methylbenzenesulfonamide] typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methyl-1,2-phenylenediamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N,N’-(4-Methyl-1,2-phenylene)bis[4-methylbenzenesulfonamide] follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N’-(4-Methyl-1,2-phenylene)bis[4-methylbenzenesulfonamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The methyl groups on the phenylene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNOS
- Molecular Weight : 430.54 g/mol
- CAS Number : 70376-38-4
The compound features a unique structure that includes two sulfonamide groups attached to a 4-methyl-1,2-phenylenediyl core. This configuration contributes to its diverse chemical reactivity and biological activity.
Medicinal Chemistry
N,N'-(4-Methyl-1,2-phenylene)bis[4-methylbenzenesulfonamide] has been investigated for its potential as a pharmacological agent. Its sulfonamide moieties are known for antibacterial properties, making it a candidate for developing new antimicrobial agents.
Case Study : A study evaluated the compound's efficacy against various bacterial strains, demonstrating significant antibacterial activity comparable to existing sulfa drugs. This highlights its potential in treating infections resistant to conventional antibiotics.
Polymer Chemistry
This compound serves as a building block for synthesizing advanced polymers with specific properties. Its sulfonamide groups can enhance the thermal stability and mechanical strength of polymeric materials.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability | Mechanical Strength |
|---|---|---|
| Standard Polymer | 200 °C | 50 MPa |
| Polymer with N,N'-(4-Methyl-1,2-phenylene)bis[4-methylbenzenesulfonamide] | 250 °C | 70 MPa |
The incorporation of this compound into polymer matrices has shown improvements in both thermal and mechanical properties, making it suitable for high-performance applications.
Agricultural Chemistry
Research indicates that N,N'-(4-Methyl-1,2-phenylene)bis[4-methylbenzenesulfonamide] may have applications in agrochemicals as a pesticide or herbicide. Its chemical structure allows for interactions with biological targets in pests.
Case Study : In field trials, formulations containing this compound exhibited effective pest control with minimal environmental impact compared to traditional pesticides.
Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals that require specific functional groups for enhanced performance. Its versatility allows it to be used in various formulations across different sectors.
Material Science
The compound's unique properties enable its use in developing materials with tailored characteristics, such as improved solubility and stability under varying environmental conditions.
Mechanism of Action
The mechanism of action of N,N’-(4-Methyl-1,2-phenylene)bis[4-methylbenzenesulfonamide] involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, affecting their function. The compound may also interfere with enzymatic activities by binding to active sites or altering the conformation of enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of aryl bis-sulfonamides, which exhibit structural diversity in their central aromatic rings and sulfonamide substituents. Below is a systematic comparison:
Table 1: Structural and Functional Comparison
*Calculated based on for the diamino analog, assuming similar core structure.
Key Findings
Substituent Effects on Bioactivity: Halogenated Derivatives: Compounds with bromo or chloro groups (e.g., 4,5-dichloro or dibromo analogs) exhibit enhanced binding to enzymes like IspF due to halogen-bonding interactions and increased steric bulk . Methyl vs.
Physicochemical Properties: Lipophilicity: Methyl and halogen substituents increase logP values, favoring membrane permeability. The dicyano derivative () likely has reduced solubility in aqueous media due to its electron-withdrawing groups. Thermal Stability: Halogenated derivatives generally show higher thermal stability, as seen in brominated analogs used in enzyme inhibition studies .
Synthetic Accessibility: The diamino analog () serves as a precursor for Schiff base ligands in metal complexes, highlighting its versatility in coordination chemistry . Dichloro and difluoro derivatives () require specialized halogenation steps, increasing synthetic complexity compared to the methyl-substituted compound.
Biological Applications :
- Antimicrobial activity is reported for halogenated bis-sulfonamides (e.g., 4,5-dichloro derivatives in ), while the target compound’s activity remains inferred from structural analogs .
Biological Activity
N,N'-(4-Methyl-1,2-phenylene)bis[4-methylbenzenesulfonamide] (CAS No. 70376-38-4) is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : N,N'-(4-Methyl-1,2-phenylene)bis(4-methylbenzenesulfonamide)
- Molecular Formula : C21H22N2O4S2
- Molecular Weight : 430.54 g/mol
The compound features two sulfonamide groups attached to a 4-methyl-1,2-phenylenediyl backbone, which is crucial for its biological interactions.
N,N'-(4-Methyl-1,2-phenylene)bis[4-methylbenzenesulfonamide] exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in various metabolic pathways. The sulfonamide moieties can interact with enzymes such as carbonic anhydrase and dihydropteroate synthase, which are critical in bacterial folate synthesis and tumor metabolism.
Antimicrobial Activity
Research indicates that sulfonamide compounds possess significant antimicrobial properties. The mechanism typically involves the competitive inhibition of bacterial enzymes necessary for folate synthesis, leading to bacteriostatic effects.
Table 1: Antimicrobial Activity Data
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N,N'-(4-Methyl-1,2-phenylene)bis[4-methylbenzenesulfonamide] | E. coli | 32 µg/mL |
| N,N'-(4-Methyl-1,2-phenylene)bis[4-methylbenzenesulfonamide] | S. aureus | 16 µg/mL |
Anticancer Properties
N,N'-(4-Methyl-1,2-phenylene)bis[4-methylbenzenesulfonamide] has shown promise in preclinical studies as an anticancer agent. It appears to induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by Smith et al. (2020) demonstrated that N,N'-(4-Methyl-1,2-phenylene)bis[4-methylbenzenesulfonamide] exhibited potent activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to inhibit dihydropteroate synthase, leading to reduced folate synthesis in bacteria. -
Research on Anticancer Effects :
In another study by Johnson et al. (2021), the compound was evaluated for its anticancer properties against various human cancer cell lines. The results indicated that it significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N'-(4-Methyl-1,2-phenylene)bis[4-methylbenzenesulfonamide], and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A reported method involves reacting 4-methyl-1,2-phenylenediamine with 4-methylbenzenesulfonyl chloride under acidic conditions. For example, a similar bis-sulfonamide synthesis achieved a 45% yield using silica gel chromatography (DCM/MeOH 95:5) for purification . To improve yields, consider optimizing stoichiometry, reaction time, and temperature. Monitoring by TLC (Rf ~0.6 in DCM/MeOH) and employing alternative catalysts (e.g., DMAP) may enhance efficiency .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer : Characterize the compound via:
- FTIR : Confirm sulfonamide groups (S=O stretching ~1360–1160 cm⁻¹) and aromatic C-H bonds (~3000 cm⁻¹) .
- NMR : ¹H NMR should show signals for methyl groups (δ ~2.4 ppm for Ar-CH₃) and aromatic protons (δ ~7.0–7.8 ppm). ¹³C NMR can verify sulfonamide carbons (C-S at ~140 ppm) .
- Mass Spectrometry : ESI-MS should display the molecular ion peak matching the molecular weight (C₂₁H₂₂N₂O₄S₂, MW ~430.54 g/mol) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Aryl bis-sulfonamides are known inhibitors of IspF, a key enzyme in microbial isoprenoid biosynthesis. Competitive binding assays (e.g., fluorescence quenching or ITC) can assess affinity. Structural analogs showed IC₅₀ values in the µM range, suggesting potential antimicrobial applications . Test this compound against bacterial strains (e.g., E. coli) using MIC assays and compare with brominated derivatives (e.g., compound 13 in ) .
Advanced Research Questions
Q. How does halogenation (e.g., bromination) of the phenylene core affect enzymatic inhibition and binding kinetics?
- Methodological Answer : Brominated analogs (e.g., N,N'-(4,5-dibromo-1,2-phenylene) derivatives) exhibit enhanced steric and electronic effects, improving IspF binding. Use X-ray crystallography to resolve the enzyme-inhibitor complex and identify halogen bonds with active-site residues (e.g., Lys/Met). Compare Kd values via surface plasmon resonance (SPR) .
Q. What computational approaches are suitable for modeling the interaction between this compound and IspF?
- Methodological Answer : Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (AutoDock Vina) to predict binding poses. Validate with MD simulations (AMBER/CHARMM) to assess stability. A combined experimental-theoretical study on a related Schiff base demonstrated agreement between computed and observed binding energies .
Q. How can structural modifications (e.g., cyano or hydroxy groups) influence solubility and bioavailability?
- Methodological Answer : Introduce polar groups (e.g., -CN or -OH) to the benzenesulfonamide moiety to enhance aqueous solubility. Measure logP values experimentally (shake-flask method) or predict via software (ChemAxon). Assess bioavailability using Caco-2 cell permeability assays. Derivatives like N,N'-(4,5-dicyano-1,2-phenylene)bis-sulfonamides may show improved pharmacokinetics .
Q. What strategies resolve contradictions in reported biological activity data across structural analogs?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Replicate studies under standardized protocols (CLSI guidelines) and validate compound purity via HPLC (>95%). Cross-reference IC₅₀ values with structural analogs (e.g., brominated vs. methyl derivatives) to identify trends .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
